molecular formula C15H22Cl2N4O B12696890 Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- CAS No. 148270-00-2

Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans-

Cat. No.: B12696890
CAS No.: 148270-00-2
M. Wt: 345.3 g/mol
InChI Key: ZNMVDXYBEUCNTO-UHFFFAOYSA-N
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Description

Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- typically involves multiple steps One common method includes the reaction of cyclohexanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride This intermediate is then reacted with 4-chloroaniline to produce the desired amide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity, while the aminoiminomethyl group contributes to its reactivity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide derivatives: Compounds with similar structures but different substituents on the cyclohexane ring.

    Chlorophenyl amides: Compounds containing the chlorophenyl group but with different amide linkages.

Uniqueness

Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-chlorophenyl)-, monohydrochloride, trans- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

148270-00-2

Molecular Formula

C15H22Cl2N4O

Molecular Weight

345.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H21ClN4O.ClH/c16-12-5-7-13(8-6-12)20-14(21)11-3-1-10(2-4-11)9-19-15(17)18;/h5-8,10-11H,1-4,9H2,(H,20,21)(H4,17,18,19);1H

InChI Key

ZNMVDXYBEUCNTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN=C(N)N)C(=O)NC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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